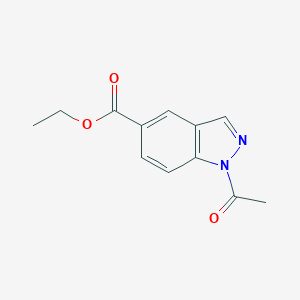

Ethyl 1-acetyl-1H-indazole-5-carboxylate

概述

描述

Ethyl 1-acetyl-1H-indazole-5-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-acetyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, ensures the scalability of the production process .

化学反应分析

Acetylation and Deacetylation Pathways

Ethyl 1-acetyl-1H-indazole-5-carboxylate is synthesized via acetylation of ethyl 1H-indazole-5-carboxylate using acetic anhydride. The acetyl group serves as a protecting moiety that can be selectively removed under acidic conditions:

| Reaction Step | Conditions | Yield | Key Observations |

|---|---|---|---|

| Acetylation | Acetic anhydride, chloroform, 1 hr | 31% | Forms acetyl-protected intermediate |

| Acidic Hydrolysis | HCl/H₂O/EtOH, 15 hr, rt | - | Complete deacylation confirmed by NMR |

Suzuki-Miyaura Coupling

While direct examples using this compound are not explicitly reported, analogous N-acylated indazoles demonstrate critical reactivity patterns:

-

Deacylation Under Basic Conditions : N-acyl indazoles (e.g., 1-acetyl-5-bromoindazole) undergo deacylation when exposed to bases like Cs₂CO₃ or K₃PO₄, forming unsubstituted indazoles as side products .

-

Implications : The acetyl group’s instability in basic media limits its utility in Suzuki reactions unless carefully controlled. For example, coupling reactions with aryl boronic acids require neutral or mildly acidic conditions to preserve the acetyl functionality .

| Substrate | Reaction Conditions | Outcome | Yield |

|---|---|---|---|

| 1-Acetyl-5-bromoindazole | Pd(PPh₃)₄, K₃PO₄, DMF, 80°C | Deacylation + cross-coupled product | 30–50% |

Ester Hydrolysis

The ethyl ester group in this compound can be hydrolyzed to the carboxylic acid under strong acidic or basic conditions, though specific protocols are not detailed in the provided sources. Similar indazole esters (e.g., methyl 1H-indazole-3-carboxylate) undergo hydrolysis using NaOH/MeOH/H₂O , suggesting analogous pathways.

Stability and Side Reactions

-

Thermal Stability : Prolonged heating during reflux (e.g., 21 hours in chloroform) does not degrade the acetyl group, indicating robustness under neutral conditions .

-

Competitive Alkylation : In alkylation reactions, N1 vs. N2 regioselectivity is influenced by steric and electronic factors. For example, ethylation of 5-bromoindazole yields a 1.2:1 mixture of N1- and N2-alkylated products .

Key Research Findings

-

Protecting Group Strategy : The acetyl group enables selective functionalization at the indazole’s 5-position but requires acidic conditions for removal .

-

Reaction Optimization : Low yields in acetylation/hydrolysis sequences (31%) highlight challenges in indazole functionalization, necessitating improved catalytic systems .

-

Cross-Coupling Limitations : Base-sensitive acetyl groups limit direct use in Suzuki reactions, favoring pre- or post-functionalization approaches .

科学研究应用

Medicinal Chemistry Applications

Ethyl 1-acetyl-1H-indazole-5-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that modifications in the indazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against specific bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents .

Synthetic Methodologies

This compound serves as an important intermediate in synthetic organic chemistry. Its synthesis involves various reaction conditions and reagents, which are crucial for producing derivatives with enhanced biological activity.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of ethyl 4-amino-3-methylbenzoate with acetic anhydride under reflux conditions, followed by purification through silica gel column chromatography . This method highlights the compound's versatility as a building block for more complex molecules.

| Synthesis Step | Reagents | Yield |

|---|---|---|

| Reaction with acetic anhydride | Ethyl 4-amino-3-methylbenzoate, Potassium acetate | 31% |

Potential Therapeutic Uses

Given its structural characteristics, this compound is being explored for various therapeutic applications.

Cystic Fibrosis Treatment

Recent studies have highlighted the potential of indazole derivatives in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. This compound may act as a CFTR potentiator, which could be beneficial in treating cystic fibrosis by enhancing chloride ion transport .

Neurological Disorders

There is emerging interest in the neuroprotective effects of indazole derivatives. This compound may offer protective benefits against neurodegeneration, warranting further investigation into its mechanisms of action and efficacy in neurological models .

作用机制

The mechanism of action of ethyl 1-acetyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site . This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways.

相似化合物的比较

- 1H-Indazole-3-carboxylate

- 1H-Indazole-5-carboxamide

- 1H-Indazole-6-carboxylate

Comparison: Ethyl 1-acetyl-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

生物活性

Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS: 192944-50-6) is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Indazole Derivatives

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This compound serves as a versatile building block in organic synthesis, facilitating the development of various indazole derivatives with enhanced biological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through:

- Hydrogen Bonding: The formation of hydrogen bonds with active sites of enzymes.

- Hydrophobic Interactions: Non-polar interactions that stabilize binding to target proteins.

These interactions can lead to the inhibition of key enzymes involved in various biochemical pathways, making this compound a candidate for drug development .

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction: Triggering programmed cell death pathways.

A study demonstrated that certain indazole derivatives inhibited the growth of various cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown efficacy against several microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant microbial strains .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Anticandidal Evaluation : A study investigated the in vitro growth inhibition of various indazole derivatives against Candida species. Compounds similar to this compound demonstrated significant antifungal activity, particularly against C. albicans and C. glabrata strains .

- Anticancer Studies : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes involved in lipid metabolism, which could be beneficial in managing conditions like type 2 diabetes and obesity .

属性

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。